Clavulanic acid impurity F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clavulanic Acid Impurity F, also known as Clavulanic Acid EP Impurity F, is a compound related to Clavulanic Acid . Clavulanic Acid is a β-lactam drug that shows powerful antibacterial properties when combined with penicillin group antibiotics . It functions as a mechanism-based β-Lactamase inhibitor .

Synthesis Analysis

The synthesis of Clavulanic Acid and its impurities is a complex process. Clavulanic Acid is produced commercially by the culture of the microorganism Streptomyces clavuligerus . The process involves the removal of impurities from Clavulanic Acid using a selective adsorption material, particularly a molecularly imprinted polymer . The temperature during fermentation also plays a crucial role in the synthesis of Clavulanic Acid and its impurities .Molecular Structure Analysis

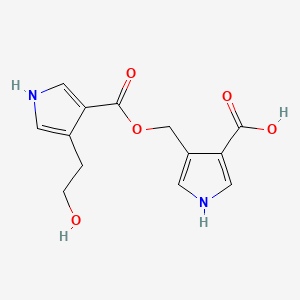

The molecular formula of Clavulanic Acid EP Impurity F is C13H14N2O5, and its molecular weight is 278.3 g/mol .Chemical Reactions Analysis

Clavulanic Acid and its impurities undergo various chemical reactions. For instance, Clavulanic Acid is a mechanism-based irreversible inhibitor and acts as a suicide substrate . It fits the active site of β-lactamase, and the β-lactam ring is opened by a serine residue in the same manner as penicillin .Scientific Research Applications

Molecular Imprinting Technique for Impurity Removal : Yu et al. (2002) developed a specific adsorbent to remove succinyl L-tyrosine, a by-product formed during Clavulanic acid fermentation. This molecular imprinting technique used vinylbenzyl trimethylammonium chloride and methacrylic acid as functional monomers, showing selective binding and successful impurity removal at concentrations below 2% in the presence of Clavulanic acid (Yu, Ye, de Biasi, & Mosbach, 2002).

Formation and Synthetic Mechanism of Related Substance G : Jin et al. (2015) explored the formation and synthetic mechanism of a related substance G in potassium clavulanate production, identifying L-tyrosine and succinic acid as precursors for biosynthesis in vivo, catalyzed by an enzyme (Jin, Cao, Zhang, Yuguo, Wang, & Zhong, 2015).

Control of Critical Quality Attributes in Pharmaceutical Formulations : Chong et al. (2016) analyzed critical attributes in clavulanate potassium tablet formulations, identifying key impurities and discussing their sources and degradation pathways (Chong, Li, Wang, Wang, Wang, Yao, & Hu, 2016).

Purification Techniques : Silva et al. (2009) used aqueous two-phase systems and ion-exchange adsorption for purifying Clavulanic acid from fermented broth, demonstrating effective impurity removal and concentration improvement (da Silva, Cuel, Barreto, Kwong, Hokka, & Barboza, 2009).

Bibliometric Analysis of Global Research on Clavulanic Acid : Ramírez-Malule (2018) conducted a bibliometric analysis to evaluate the impact and progress of Clavulanic acid studies over four decades. The research highlighted the significance of medicine, biochemistry, genetics, and molecular biology in Clavulanic acid studies (Ramírez-Malule, 2018).

Temperature Effects on Clavulanic Acid Synthesis : Feng et al. (2021) investigated the impact of temperature on Clavulanic acid synthesis and impurity substance G during fermentation, finding that lower temperatures favored CA synthesis and reduced impurities (Feng, Zhao, Bai, Chu, Wang, & Zhuang, 2021).

Gene Cluster Identification for Biosynthesis : Li, Khaleeli, and Townsend (2000) identified three new genes required for Clavulanic acid biosynthesis, extending the biosynthetic gene cluster and proposing potential functional roles for these proteins (Li, Khaleeli, & Townsend, 2000).

HPLC Methods for Analyzing Clavulanic Acid Mixtures : Atici et al. (2017) developed HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures, contributing to more accurate quantification and identification of impurities (Atici, Yazar, Ağtaş, Rıdvanoğlu, & Karlığa, 2017).

Mechanism of Action

Target of Action

Clavulanic acid, which is a component of Clavulanic acid impurity F, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins and cephalosporins . By inhibiting β-lactamase enzymes, clavulanic acid prevents the degradation of these antibiotics, thereby broadening their spectrum of susceptible bacterial infections .

Mode of Action

Clavulanic acid acts as a β-lactamase inhibitor . It binds to β-lactamase enzymes and inhibits their activity, preventing them from breaking down β-lactam antibiotics . This allows the antibiotics to remain active and exert their antibacterial effects . Clavulanic acid is often combined with antibiotics like Amoxicillin or Ticarcillin to enhance their effectiveness .

Biochemical Pathways

The production of clavulanic acid involves an eight-step biosynthetic pathway . It is derived from the organism Streptomyces clavuligerus . The biosynthesis of clavulanic acid and clavams share a common pathway at least to the stage of proclavaminic acid .

Pharmacokinetics

The pharmacokinetics of clavulanic acid is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . After oral administration, clavulanic acid is well absorbed . The half-life of clavulanic acid is approximately 1.0 hour, and 25–40% of it is excreted unchanged in urine within the first 6 hours of administration . It is also noted that clavulanic acid binds approximately 25% to human serum .

Result of Action

The primary result of clavulanic acid’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, clavulanic acid prevents these enzymes from degrading β-lactam antibiotics, allowing these antibiotics to effectively inhibit bacterial cell wall synthesis and thus kill the bacteria .

Action Environment

The action of clavulanic acid can be influenced by various environmental factors. For instance, the stability of clavulanic acid can be affected by temperature . In addition, the production of clavulanic acid by Streptomyces clavuligerus can be influenced by the conditions of the culture medium .

Future Directions

Research on Clavulanic Acid and its impurities is ongoing. For instance, studies have investigated the effect of temperature on the synthesis of Clavulanic Acid and its impurities during fermentation . Future research may continue to explore optimal conditions for the synthesis of Clavulanic Acid and its impurities, as well as their potential applications.

Biochemical Analysis

Biochemical Properties

It is known that clavulanic acid, from which the impurity is derived, interacts with β-lactamase enzymes . This interaction is crucial in the medical field as it allows β-lactam antibiotics to be effective against β-lactamase-producing bacterial strains

Cellular Effects

Studies on clavulanic acid have shown that it can influence cell function by inhibiting β-lactamase enzymes, thereby preventing the degradation of β-lactam antibiotics and allowing them to exert their antibacterial effects

Molecular Mechanism

Clavulanic acid, the parent compound, is known to act as a ‘suicide’ inhibitor of β-lactamase enzymes . It binds to these enzymes and undergoes a structural change that permanently deactivates the enzyme . Whether Clavulanic Acid Impurity F shares this mechanism is yet to be determined.

Temporal Effects in Laboratory Settings

Studies on clavulanic acid have shown that its synthesis is temperature-dependent, with optimal production occurring at around 24°C .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Clavulanic acid, the parent compound, is commonly used in veterinary medicine in combination with amoxicillin .

Metabolic Pathways

Clavulanic acid is known to be involved in glyceraldehyde 3-phosphate (G3P) metabolism and arginine biosynthesis, both of which are precursors of clavulanic acid .

Properties

IUPAC Name |

4-[[4-(2-hydroxyethyl)-1H-pyrrole-3-carbonyl]oxymethyl]-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-2-1-8-3-14-6-11(8)13(19)20-7-9-4-15-5-10(9)12(17)18/h3-6,14-16H,1-2,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHZUSGZSRDYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)OCC2=CNC=C2C(=O)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)